molecular formula C15H22N2O4S2 B4774920 N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4774920
M. Wt: 358.5 g/mol
InChI Key: WFQXNSUHJXCQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MI-1061, is a sulfonamide-based compound that has been developed for potential use in the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and is currently being investigated for its potential use in clinical trials. In

Mechanism of Action

The mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for use in lab experiments. It has been shown to have potent anti-cancer activity in preclinical studies, and has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide also inhibits the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes. However, there are some limitations to the use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. It is a sulfonamide-based compound, which can limit its solubility in aqueous solutions. Additionally, N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is to investigate the safety and efficacy of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in clinical trials. Another potential direction is to explore the potential use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, there is a need to investigate the mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in more detail, in order to better understand its anti-cancer activity and to identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective synthesis methods for N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, in order to facilitate its use in future research and potential clinical applications.

Scientific Research Applications

N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.

properties

IUPAC Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-11(2)16-23(19,20)12-4-5-14(22-3)13(10-12)15(18)17-6-8-21-9-7-17/h4-5,10-11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXNSUHJXCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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